3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole
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Overview
Description
3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound has been used in studies exploring its interactions with biological targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole can be compared with other similar compounds such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group and has been studied for its biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a similar structure, known for its inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
381729-10-8 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-5-phenyl-3H-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N2O2/c1-18-15(12-8-10-14(19-2)11-9-12)17-16(20-18)13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
InChI Key |
XZZMDYGLDPLLTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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